Thiazole-2-sulfinicacid
Description
Significance of Sulfinic Acids in Modern Synthesis
Sulfinic acids (RSO₂H) and their salts are a class of organosulfur compounds recognized for their versatility in organic synthesis. They serve as important intermediates for the preparation of a wide array of more complex sulfur-containing molecules. Their chemical utility stems from their unique reactivity; they can be oxidized to the corresponding sulfonic acids or reduced to other sulfur compounds. This reactivity makes them valuable precursors in multi-step synthetic pathways. In recent years, sulfinic acids have gained popularity as key reagents in a variety of useful radical chain reactions.
The Thiazole (B1198619) Moiety in Chemical Research
The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. researchgate.net This structural motif is a cornerstone in medicinal chemistry and materials science. researchgate.net The thiazole ring is a component of numerous natural products and is a core scaffold in many FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties. researchgate.netnih.gov Its aromatic nature and the presence of heteroatoms provide multiple sites for functionalization, allowing chemists to fine-tune the steric and electronic properties of molecules. nih.gov The C-2 position of the thiazole ring is particularly notable for bearing an acidic proton, making it a highly reactive site for creating a diverse range of new chemical compounds. nih.gov
Scope and Research Imperatives for Thiazole-2-sulfinic Acid
The specific compound, Thiazole-2-sulfinic acid, represents a unique convergence of the reactive sulfinic acid group and the pharmaceutically significant thiazole scaffold. The placement of the sulfinic acid group at the electron-deficient C-2 position of the thiazole ring is anticipated to confer distinct physicochemical properties and reactivity patterns. pharmaguideline.com While extensive research has been dedicated to the more stable Thiazole-2-sulfonic acid, the corresponding sulfinic acid remains a less explored entity.
The primary research imperative for Thiazole-2-sulfinic acid is the development of reliable synthetic routes and a thorough investigation of its chemical reactivity. Its potential as a versatile building block for novel 2-substituted thiazole derivatives is significant. The sulfinic acid group could potentially serve as a leaving group in nucleophilic substitution reactions or as a precursor for generating sulfonyl radicals, opening new avenues for the functionalization of the thiazole core. Characterizing its stability, reactivity, and spectroscopic properties is a crucial first step toward unlocking its potential in synthetic and medicinal chemistry. The exploration of its derivatives, such as the characterized 4-Acetyl-1,3-thiazole-2-sulfinic acid, provides a foundation for understanding the chemistry of this compound class. nih.gov
Detailed Research Findings
While direct research on the parent Thiazole-2-sulfinic acid is limited in published literature, data on closely related compounds provide insight into its expected properties.
Physicochemical and Computed Properties
Comprehensive experimental data for Thiazole-2-sulfinic acid is not widely available. However, computed data for the related Thiazole-2-sulfonic acid and a substituted derivative, 4-Acetyl-1,3-thiazole-2-sulfinic acid, are available and presented below for context.
Note: Thiazole-2-sulfonic acid contains a sulfonic acid group (-SO₃H), which is in a higher oxidation state than the sulfinic acid group (-SO₂H).
Interactive Data Table: Properties of Thiazole-2-sulfonic Acid (Data sourced from PubChem CID: 54101727) nih.gov
| Property | Value |
| Molecular Formula | C₃H₃NO₃S₂ |
| Molecular Weight | 165.20 g/mol |
| IUPAC Name | 1,3-thiazole-2-sulfonic acid |
| InChIKey | NAYGOLGTZZLECJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=N1)S(=O)(=O)O |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
Interactive Data Table: Properties of 4-Acetyl-1,3-thiazole-2-sulfinic Acid (Data sourced from PubChem CID: 91373653) nih.gov
| Property | Value |
| Molecular Formula | C₅H₅NO₃S₂ |
| Molecular Weight | 191.2 g/mol |
| IUPAC Name | 4-acetyl-1,3-thiazole-2-sulfinic acid |
| InChIKey | NLFNDYBGSMSCOY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CSC(=N1)S(=O)O |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazole-2-sulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2S2/c5-8(6)3-4-1-2-7-3/h1-2H,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJLNBQUQPFQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)S(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Thiazole 2 Sulfinic Acid and Its Analogs
General Reactivity Profiles of Sulfinic Acids in Thiazole (B1198619) Systems
The reactivity of sulfinic acids within thiazole systems is largely dictated by the interplay of the electron-deficient thiazole ring and the sulfinic acid moiety. The thiazole ring itself exhibits a distinct reactivity pattern, with electrophilic substitutions typically favoring the C5 position, while nucleophilic and radical reactions are more likely to occur at the C2 position. thieme-connect.de The presence of a sulfinic acid group at the C2 position further modulates this reactivity.
Sulfinic acids are known to be reactive intermediates, susceptible to both oxidation and reduction. acs.orgnih.gov They can act as hydrogen atom donors, with the O-H bond dissociation enthalpy being intermediate between that of thiols and sulfenic acids. nih.govrsc.org This reactivity is significantly influenced by the solvent, particularly in hydrogen-bond accepting solvents which can attenuate their reactivity. nih.govrsc.org In the context of the thiazole ring, the electron-withdrawing nature of the heterocycle influences the acidity and nucleophilicity of the sulfinic acid group.
Reaction Mechanisms of Bond Formation and Cleavage
The thiazole-2-sulfinic acid moiety is a versatile functional group that participates in a variety of bond-forming and bond-cleaving reactions. Understanding the mechanisms of these transformations is crucial for their effective application in synthesis.
Carbon-Sulfur (C-S) Bond Formation and Transformations
The formation and transformation of carbon-sulfur bonds are central to the chemistry of thiazole-2-sulfinic acid. These reactions often proceed through radical or nucleophilic pathways.
Radical Pathways: Photocatalytic methods have emerged as powerful tools for C-S bond formation. beilstein-journals.orgbeilstein-journals.org For instance, the use of Eosin Y as a photoredox catalyst can generate a sulfur-centered radical from the sulfinic acid. beilstein-journals.orgbeilstein-journals.org This radical can then participate in cross-coupling reactions, such as the addition to alkynes to form vinyl sulfones. beilstein-journals.org The regioselectivity of these reactions can be controlled, with radical/radical cross-coupling pathways leading to Markovnikov orientation. beilstein-journals.org Transition-metal catalysis, often in conjunction with photoredox catalysis, also plays a significant role in C-S bond formation. beilstein-journals.org
Nucleophilic Pathways: The sulfur atom in the sulfinic acid moiety can act as a nucleophile. In the biosynthesis of certain natural products, enzymatic C-S bond formation involves the attack of a sulfur nucleophile. acs.org Synthetic strategies can mimic this reactivity. For example, the synthesis of 2-aminobenzothiazoles can involve the nucleophilic attack of a thiourea (B124793) derivative. beilstein-journals.org The electron-deficient nature of the thiazole ring can influence the nucleophilicity of the sulfur atom.
Transformations: Existing C-S bonds in thiazole systems can undergo various transformations. dicp.ac.cnnih.gov Reductive desulfonation is a key pathway for some benzothiazole (B30560) derivatives. Transition metal-catalyzed reactions can mediate the cleavage and functionalization of C-S bonds, providing a route to diverse molecular architectures. dicp.ac.cnnih.gov
Sulfur-Nitrogen (S-N) Bond Formation: Towards Sulfonamides and Beyond
The conversion of thiazole-2-sulfinic acids to sulfonamides represents a critical transformation, as the sulfonamide functional group is a key pharmacophore in many therapeutic agents. researchgate.netiaea.org
Traditional methods for sulfonamide synthesis often involve the reaction of sulfonyl chlorides with amines. researchgate.net However, alternative routes starting from sulfinic acids have been developed to circumvent the use of harsh reagents. acs.org One such method involves the reaction of sulfinic acids or their salts with amines in the presence of iodine under mild conditions. acs.org This approach has been successfully applied to the synthesis of sulfonamides on a DNA scaffold, highlighting its biocompatibility. acs.org
The mechanism of S-N bond formation can proceed through an oxidative coupling process. theses.cz In this pathway, the sulfinic acid is oxidized in situ to a more reactive species, which is then trapped by an amine to form the sulfonamide. Various oxidizing agents can be employed for this transformation. theses.cz
The synthesis of sulfonamide-bearing thiazoles has been achieved through various strategies, including the reaction of sulfanilamide-substituted thioureas with α-haloacetophenone derivatives. tandfonline.com
Nucleophilic and Electrophilic Pathways Involving Thiazole-Sulfinic Acid Moieties
The thiazole ring itself can participate in both nucleophilic and electrophilic reactions, and the presence of a sulfinic acid group at the C2 position influences these pathways. rsc.orgrsc.org
Nucleophilic Character: The electron density in the thiazole ring is localized on the nitrogen and sulfur heteroatoms, creating regions of nucleophilic character. The lone pair of electrons on the nitrogen atom allows it to act as a base and a nucleophile, readily undergoing protonation or alkylation. thieme-connect.de
Electrophilic Character: The C2 carbon of the thiazole ring is relatively electron-deficient and can be susceptible to nucleophilic attack. thieme-connect.de This electrophilicity is a key feature in reactions such as the Hantzsch thiazole synthesis, a cornerstone method for constructing the thiazole ring. mdpi.comencyclopedia.pub In this reaction, a thioamide acts as a nucleophile, attacking an α-haloketone. encyclopedia.pub
The sulfinic acid group, being electron-withdrawing, can further enhance the electrophilicity of the C2 position. Conversely, under certain conditions, the sulfinate group can be displaced by a nucleophile.
Role as a Key Synthon and Building Block in Organic Synthesis
Thiazole-2-sulfinic acid and its analogs are valuable building blocks in organic synthesis due to their inherent reactivity and the prevalence of the thiazole scaffold in biologically active molecules. rsc.orgbeilstein-journals.orgacs.org The thiazole ring is a highly reactive synthon, and its C2-proton is acidic, facilitating a range of chemical transformations. mdpi.com
These compounds serve as precursors for the synthesis of a wide array of functionalized thiazoles. For example, they can be converted to thiazole-4-sulfonyl chlorides, which are themselves versatile building blocks for medicinal chemistry. researchgate.net The ability to readily form C-S and S-N bonds makes them crucial intermediates in the synthesis of complex heterocyclic systems. beilstein-journals.orgacs.org Furthermore, the thiazole moiety can be found in numerous natural products, and synthetic routes often rely on the construction and functionalization of this core structure. numberanalytics.com
Stability and Degradation Pathways Under Various Conditions
The stability of thiazole-2-sulfinic acid and its derivatives is an important consideration for their synthesis, storage, and application. Sulfinic acids, in general, are known for their potential instability and can undergo facile autoxidation. rsc.org
Under oxidative conditions, the sulfur atom in the thiazole ring can be susceptible to electrophilic attack, potentially leading to the formation of sulfones without significant degradation of the ring under mild conditions. However, strong oxidative conditions can lead to partial ring cleavage.
Photolytic degradation is another potential pathway. UV irradiation can cause cleavage of the thiazole ring, generating sulfonic acid intermediates. The degradation of benzothiazoles in water and wastewater has been studied, with microbial degradation being a significant pathway for some derivatives. d-nb.info For instance, mercaptobenzothiazole can be transformed into benzothiazole sulfonic acid (BTSA) in activated sludge systems. d-nb.info
The stability is also influenced by the substituents on the thiazole ring and the reaction conditions. For example, thiazole N-oxides are stable at low temperatures in a dry atmosphere. thieme-connect.de
Structure Reactivity and Structure Selectivity Relationships in Thiazole 2 Sulfinic Acid Chemistry
Influence of Substituents on Electronic and Steric Properties
Substituents on the thiazole (B1198619) ring profoundly alter the electronic and steric characteristics of thiazole-2-sulfinic acid, thereby modulating its reactivity. The thiazole ring itself is electron-rich, but the distribution of electron density and, consequently, its nucleophilicity and basicity, can be fine-tuned. analis.com.my
Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the thiazole ring, enhancing its nucleophilicity. analis.com.my Conversely, electron-withdrawing groups (EWGs), like nitro or halo groups, decrease the electron density of the ring. This modification significantly impacts the reactivity of the sulfinic acid moiety. For instance, in related benzothiazole (B30560) systems, the presence of an electron-withdrawing nitro group has been shown to substantially increase the reaction rate of sulfonyl derivatives. nih.govacs.org Research on the synthesis of sulfonamides from sulfinic acid salts has demonstrated that electron-withdrawing substituents on the aromatic ring can considerably decrease reaction yields, whereas electron-donating groups lead to nearly quantitative yields. theses.cz
Steric hindrance from bulky substituents, particularly at positions adjacent to the sulfinic acid group, can impede the approach of reagents, thereby slowing down reaction rates or influencing the stereochemical course of a reaction.
Table 1: Effect of Substituents on the Reactivity of Thiazole-2-sulfinic Acid Derivatives
| Substituent Type | Example | Position on Thiazole Ring | Influence on Electronic Properties | Impact on Reactivity |
| Electron-Donating Group (EDG) | Methyl (-CH₃) | C4 or C5 | Increases electron density and nucleophilicity of the ring. analis.com.my | Generally increases reaction rates for electrophilic attack on the ring; enhances yield in sulfonamide formation. theses.cz |
| Electron-Withdrawing Group (EWG) | Nitro (-NO₂) | C4 or C5 | Decreases electron density, making the ring more electrophilic. | Increases reactivity of sulfonyl derivatives toward nucleophiles; nih.govacs.org decreases yield in some sulfonamide syntheses. theses.cz |
Stereochemical Aspects and Chiral Derivatization
While thiazole-2-sulfinic acid itself is achiral due to the rapid exchange of the acidic proton, its derivatives can be rendered chiral. nih.govacs.org The sulfur atom of a sulfinate ester or a sulfinamide becomes a stereocenter if the two organic groups attached to it are different. This opens the door to the synthesis of enantiomerically pure sulfinyl compounds, which are valuable intermediates and catalysts in asymmetric synthesis. nih.gov
A primary method for chiral derivatization involves the reaction of the sulfinic acid with a chiral alcohol to form a mixture of diastereomeric sulfinate esters. nih.govacs.org These diastereomers possess different physical properties and can be separated using techniques like chromatography. Once separated, each diastereomer can be converted into a variety of other enantiomerically pure sulfinyl compounds. nih.gov
Table 2: Example of Chiral Derivatization of a Sulfinic Acid
| Step | Reactants | Product | Significance |
| 1. Esterification | R-SO₂H (achiral sulfinic acid) + R'-OH (chiral alcohol, e.g., (-)-menthol) | R-S(O)O-R' (Mixture of two diastereomeric sulfinate esters) | Introduction of a chiral auxiliary creates separable diastereomers. nih.gov |
| 2. Separation | Mixture of diastereomers | Diastereomer 1 and Diastereomer 2 | Isolation of individual stereoisomers. |
| 3. Nucleophilic Substitution | Isolated Diastereomer + Grignard Reagent (R''-MgBr) | R-S(O)-R'' (Enantiomerically pure sulfoxide) | Stereospecific conversion to a new chiral sulfinyl compound. nih.gov |
Tautomeric Forms and Their Impact on Reactivity
Thiazole-2-sulfinic acid can exist in different tautomeric forms, which are structural isomers that readily interconvert. The equilibrium between these forms is highly dependent on the environment, particularly the polarity of the solvent. winona.edumdpi.com The primary equilibrium for a sulfinic acid is between the sulfinic acid form (R-SOOH) and a sulfone-like tautomer. nih.govwinona.edu
Sulfinic Acid Tautomer (Thiazole-S(O)OH): This form is characterized by an acidic proton on an oxygen atom. It is expected to be the predominant form in polar, protic solvents that can stabilize the polar S-O and O-H bonds through hydrogen bonding. winona.eduresearchgate.net This tautomer behaves as a typical acid.
Alternative Tautomer (Thiazole-SO₂-H): This form has the proton attached directly to the sulfur atom.
The existence of these tautomers has a significant impact on reactivity. The sulfinic acid form is the source of acidity and can act as a nucleophile through its oxygen or sulfur atoms. The reactivity and the preferred tautomeric form are influenced by substituents on the thiazole ring. Studies on related heterocyclic sulfonamides show that the energy difference between tautomers can be small, and solvent polarity can shift the equilibrium from one form to another. researchgate.net For example, in studies of thiourea (B124793) dioxide, the sulfinic acid form is preferred in polar solvents like water and DMSO. winona.edu The specific tautomer present under reaction conditions will dictate the available nucleophilic and electrophilic sites, thus controlling the reaction pathway.
Computational Chemistry and Theoretical Studies of Thiazole 2 Sulfinic Acid
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical methods are fundamental to exploring the electronic characteristics of thiazole-2-sulfinic acid. These investigations reveal how electron density is distributed across the molecule, which in turn governs its stability, reactivity, and intermolecular interactions. The electronic structure of thiazole (B1198619) has been extensively studied using various theoretical methods, providing a solid foundation for understanding its derivatives. thieme-connect.de
Density Functional Theory (DFT) has become a primary method for the computational study of thiazole derivatives and sulfinic acids due to its balance of accuracy and computational efficiency. nih.govmdpi.comnih.gov DFT calculations are used to optimize molecular geometries, determine vibrational frequencies, and calculate a wide range of electronic parameters. mdpi.com For thiazole-containing compounds, DFT has been successfully applied to analyze structural stability, electronic properties, and potential reactivity. nih.govbohrium.comnih.gov Functionals such as B3LYP and ωB97XD are commonly employed, often with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), to obtain reliable geometric and electronic data. mdpi.combohrium.com These computational approaches allow for the precise calculation of properties that govern the chemical behavior of the molecule. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) indicates the ability of a molecule to donate an electron, while the LUMO energy (ELUMO) reflects its ability to accept an electron. ajchem-a.commdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.comarabjchem.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. arabjchem.org For various thiazole derivatives, FMO analysis has been used to correlate electronic structure with biological activity or chemical behavior. mdpi.comnih.gov While specific data for thiazole-2-sulfinic acid is not available, the table below illustrates typical FMO values for related thiazole-sulfonamide compounds.
Table 1: Illustrative Frontier Molecular Orbital Energies for Thiazole-Sulfonamide Analogs Note: These values are for representative thiazole-bearing sulfonamide analogs and serve to illustrate the typical range of FMO energies for this class of compounds.
| Compound (Analog) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Analog 1 | -8.36 | -0.46 | 7.91 |
| Analog 2 | -8.37 | -0.45 | 7.92 |
| Analog 15 | -8.38 | -0.45 | 7.93 |
| Analog 21 | -7.42 | -0.80 | 6.62 |
| Data sourced from a study on thiazole-bearing sulfonamide analogs. mdpi.com |
Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (σ), and electronegativity (χ), provide quantitative measures of a molecule's reactivity. ajchem-a.comqeios.com
Electronegativity (χ) measures a molecule's ability to attract electrons. qeios.com
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." arabjchem.orgmjcce.org.mk
Chemical Softness (σ) is the reciprocal of hardness and indicates a higher reactivity. arabjchem.orgcumhuriyet.edu.tr
These indices are calculated using the energies of the frontier orbitals and are instrumental in predicting the behavior of molecules in chemical reactions. cumhuriyet.edu.tr Low hardness and high softness values suggest a compound is more reactive. arabjchem.org
Table 2: Illustrative Chemical Reactivity Indices for Thiazole Schiff Bases Note: This table presents calculated reactivity indices for a series of thiazole Schiff base derivatives (TZ1-TZ10) to exemplify the application of these concepts.
| Compound | Hardness (η) | Softness (σ) | Electronegativity (χ) |
| TZ1 | 0.04907 | 20.3811 | 0.168765 |
| TZ5 | 0.03042 | 32.8731 | 0.2232 |
| TZ6 | 0.01267 | 78.9578 | 0.194115 |
| TZ10 | 0.05992 | 16.6903 | 0.139655 |
| Data sourced from a study on thiazole Schiff bases. qeios.com |
Molecular Dynamics (MD) Simulations in Reaction Mechanism Elucidation
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For complex molecules like thiazole derivatives, MD simulations can provide detailed insights into conformational changes, solvent interactions, and binding dynamics with biological targets. mdpi.comnih.gov In the context of reaction mechanisms, MD can be used to sample the potential energy surface and identify stable intermediates and transition states, complementing static quantum chemical calculations. mjcce.org.mk For example, MD simulations have been employed to confirm the stability of a thiazole derivative within the active site of an enzyme, providing insights into its mechanism of action. nih.gov Such simulations could be applied to thiazole-2-sulfinic acid to understand its dynamic behavior in different environments and its interactions with other molecules, which is crucial for elucidating its role in chemical or biological processes.
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry is extensively used to map out potential reaction pathways and identify the associated transition states. For sulfinic acids, theoretical studies have been crucial in understanding their reactivity, particularly in radical reactions and autoxidation processes. rsc.org Computational models can predict the energetics of various reaction mechanisms, such as hydrogen atom transfer (HAT). rsc.org Studies on sulfinic acids have shown that while their O–H bond dissociation enthalpy is intermediate between thiols and sulfenic acids, their reactivity can be significantly influenced by the nature of the radical species they interact with. rsc.org
DFT calculations are used to locate the geometries of transition states, which are critical for determining the activation barriers and rate-determining steps of a reaction. cuny.edunsf.gov For instance, computational studies have successfully located transition state structures for reactions involving the formation of iminopersulfinic acids. cuny.edu It is predicted that the reaction of sulfinic acids with sulfonylperoxyl radicals, which propagates their autoxidation, is nearly diffusion-controlled. rsc.org These theoretical approaches could be directly applied to thiazole-2-sulfinic acid to predict its stability, decomposition pathways, and reactivity towards various chemical species.
Solvation Effects and Environmental Influence on Thiazole-2-sulfinic Acid Reactivity
The chemical environment, particularly the solvent, can have a profound impact on the reactivity and properties of a molecule. upertis.ac.id For polar molecules like thiazole-2-sulfinic acid, solvation effects are particularly important. Computational studies often incorporate solvent effects using implicit models, like the Polarizable Continuum Model (PCM), or explicit models where individual solvent molecules are included in the calculation. nsf.gov
Research has shown that the reactivity of sulfinic acids is greatly attenuated in hydrogen-bond accepting solvents. rsc.org This is because sulfinic acids are very strong hydrogen-bond donors, and these interactions with the solvent can stabilize the ground state, thus increasing the activation energy for certain reactions. rsc.org Similarly, the photophysical properties of thiazole derivatives, such as their absorption and fluorescence spectra, have been shown to be highly dependent on solvent polarity. researchgate.net Therefore, theoretical studies on thiazole-2-sulfinic acid must consider the solvent environment to accurately predict its behavior and reactivity in solution.
Derivatization and Synthetic Applications of Thiazole 2 Sulfinic Acid and Its Derivatives
Conversion to Sulfones and Sulfonamides
Thiazole-2-sulfinic acid and its salts are readily converted into thiazole-2-sulfones and thiazole-2-sulfonamides, which are important structural motifs in medicinal chemistry.
Sulfones can be synthesized through various methods. One common approach is the oxidation of the corresponding thiazole (B1198619) sulfides. Another method involves the direct C-H sulfonylation of thiazole N-oxides. This process uses a sulfinate salt, such as sodium [tert-butyl(dimethyl)silyloxy]methanesulfinate (TBSOMS-Na), which acts as a nucleophile in a deoxygenative sulfonylation reaction. sorbonne-universite.fr The resulting silyloxymethyl sulfones can be further transformed into a range of thiazolyl sulfones by displacing the silyloxymethyl group. sorbonne-universite.fr
Sulfonamides are typically prepared from sulfonyl chlorides, which can be generated from thiazole-2-sulfinic acid or its salts. For instance, treatment of sulfinic acid salts with a chlorinating agent can yield the corresponding sulfonyl chloride, which then reacts with an amine to form the sulfonamide. theses.cz An alternative route involves the oxidative coupling of sulfinic acid salts with amines. theses.cz This method can be promoted by reagents like copper(II) salts. theses.cz The synthesis of sulfonamides can also be achieved through the reaction of sulfanilamide-substituted thiourea (B124793) with α-haloacetophenone derivatives. tandfonline.comtandfonline.com
Table 1: Selected Synthetic Routes to Thiazole-2-Sulfones and Sulfonamides
| Product | Starting Material | Key Reagents/Method | Reference |
|---|---|---|---|
| Thiazole-2-sulfone | Thiazole N-oxide | Sodium [tert-butyl(dimethyl)silyloxy]methanesulfinate (TBSOMS-Na), 4-methoxybenzoyl chloride | sorbonne-universite.fr |
| Thiazole-2-sulfone | Arylene thiazole-2-sulfinic acids | Oxidation | google.com |
| Thiazole-2-sulfonamide | Thiazole-2-sulfinic acid salt | Chlorinating agent, Amine | theses.cz |
| Thiazole-2-sulfonamide | Thiazole-2-sulfinic acid salt | Amine, Copper(II) catalyst | theses.cz |
| Sulfonamide-bearing thiazole | Sulfanilamide-substituted thiourea | α-haloacetophenone derivatives | tandfonline.comtandfonline.com |
Applications in the Synthesis of Complex Organosulfur Compounds
Thiazole-2-sulfinic acid and its derivatives serve as valuable precursors for the synthesis of more intricate organosulfur compounds. These compounds are of interest due to their potential biological activities and applications in materials science.
The sulfonyl group in 2-sulfonylthiazoles, derived from thiazole-2-sulfinic acid, is a key functional group that can be further elaborated. For example, these compounds can participate in Julia-Kocienski olefination reactions, providing a route to complex alkenes. sorbonne-universite.fr
Furthermore, sodium sulfinates, which can be derived from thiazole-2-sulfinic acid, are versatile building blocks for constructing S-S, N-S, and C-S bonds. rsc.org This allows for the synthesis of a wide array of organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and various types of sulfones such as vinyl and allyl sulfones. rsc.org The reactivity of sulfinates allows for their use in radical reactions and as nucleophiles in substitution reactions, expanding their synthetic utility. rsc.org
The synthesis of complex organosulfur compounds often involves the strategic introduction of the thiazole moiety. For instance, 2-hydrazinylbenzo[d]thiazole can be used as a starting material to create larger, functionalized molecules through reactions with anhydrides and subsequent polymerization. researchgate.net
Strategies for Incorporation into Heterocyclic Systems
The thiazole ring is a privileged scaffold in medicinal chemistry, and various strategies exist to incorporate it into larger, more complex heterocyclic systems. nih.gov Thiazole-2-sulfinic acid derivatives can play a role in these synthetic strategies.
One common approach involves using a pre-functionalized thiazole ring as a building block. For example, 4-amino-N-(thiazol-2-yl)benzenesulfonamide can be used as a starting material to synthesize compounds containing multiple heterocyclic rings, such as thiazolidine, pyrazole, and pyridine (B92270) moieties. nih.gov
Another strategy is the construction of the thiazole ring as part of a larger synthetic sequence. This can be achieved through reactions like the Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-haloketone. ignited.inmdpi.com By using a thiourea derivative that already contains another heterocyclic system, a fused or linked heterocyclic product can be obtained.
The reactivity of the thiazole ring itself can be exploited for incorporation into other systems. For instance, the C-2 position of the thiazole ring is acidic and can be deprotonated to form a nucleophile, which can then react with electrophiles to build more complex structures. nih.gov Additionally, 2-aminothiazole (B372263) derivatives can undergo cyclization reactions to form fused heterocyclic systems like imidazo[2,1-b]thiazoles. nih.gov
Catalytic Applications and Ligand Design in Coordination Chemistry
Thiazole derivatives, including those accessible from thiazole-2-sulfinic acid, have found applications in coordination chemistry as ligands for various metal ions. researchgate.net The nitrogen and sulfur atoms of the thiazole ring can coordinate to metal centers, leading to the formation of stable complexes with interesting catalytic and biological properties. ignited.inresearchgate.net
Thiazoline (B8809763) derivatives, which are structurally related to thiazoles, have also been used to create ligands for catalysis. For example, thiazoline ligands substituted with sulfinyl or sulfanyl (B85325) moieties have been employed in palladium-catalyzed allylic substitution reactions. rsc.org The design of these ligands often focuses on creating a chiral environment around the metal center to induce enantioselectivity in catalytic transformations.
Metal complexes of thiazole-derived ligands have been investigated for their catalytic activity in various organic transformations. For example, palladium complexes with thiazoline-containing ligands have been used in Friedel-Crafts alkylation reactions. rsc.org Furthermore, thiazole-based ligands can be incorporated into Schiff base structures, which can then coordinate with transition metals to form complexes with potential applications in catalysis and materials science. ignited.in Recent research has also explored the use of thiazole complexes as catalysts for the synthesis of other heterocyclic compounds under ultrasonic irradiation. acs.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In the case of Thiazole-2-sulfinic acid, the spectrum is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring and the acidic proton of the sulfinic acid group.
The thiazole ring features two protons, H-4 and H-5, which are in different chemical environments and are expected to appear as doublets due to mutual coupling. Based on data from various thiazole derivatives, the signals for thiazole ring protons typically appear in the aromatic region of the spectrum. mdpi.comijsdr.orgjocpr.com The acidic proton of the sulfinic acid group (-SO₂H) is expected to be a broad singlet, the chemical shift of which can be highly variable and dependent on factors like solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for Thiazole-2-sulfinic acid (Predicted values based on analogous structures)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H-4 (thiazole) | 7.5 - 8.0 | Doublet (d) | ~3-4 |
| H-5 (thiazole) | 7.2 - 7.7 | Doublet (d) | ~3-4 |
| -SO₂H | 9.0 - 12.0 (variable) | Broad Singlet (br s) | N/A |
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. For Thiazole-2-sulfinic acid, three distinct signals are anticipated for the carbon atoms of the thiazole ring.
The C-2 carbon, being directly attached to both the electronegative nitrogen and the sulfur of the sulfinic acid group, is expected to be the most deshielded and appear furthest downfield. The C-4 and C-5 carbons will have chemical shifts characteristic of thiazole ring systems. ijsdr.orgjocpr.comfrontiersin.org Studies on various thiazole compounds show that the C-2 carbon typically resonates around 164 ppm, while other ring carbons appear between 101-150 ppm. ijsdr.org
Table 2: Predicted ¹³C NMR Chemical Shifts for Thiazole-2-sulfinic acid (Predicted values based on analogous structures)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 165 - 175 |
| C-4 | 140 - 150 |
| C-5 | 115 - 125 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
To unambiguously assign the proton and carbon signals and confirm the structure, advanced NMR techniques are utilized.
2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. wikipedia.org A COSY spectrum would show a cross-peak between the H-4 and H-5 signals, confirming their scalar coupling and proximity in the ring system. libretexts.org An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the C-4/H-4 and C-5/H-5 pairs. wikipedia.orghmdb.ca
Solid-State NMR (SS-NMR): Since Thiazole-2-sulfinic acid is a solid, SS-NMR can provide crucial information about its structure and dynamics in the crystalline state. While direct SS-NMR data for this specific compound is not widely published, studies on related sulfonic acids have successfully used techniques like ¹⁷O and ¹⁵N NMR to probe molecular dynamics and hydrogen bonding within the crystal lattice. nih.govmdpi.comnih.gov Such studies can reveal details about intermolecular interactions that are averaged out in solution-state NMR.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of Thiazole-2-sulfinic acid is expected to display characteristic absorption bands for the thiazole ring and the sulfinic acid moiety.
Key expected vibrations include:
O-H Stretch: A very broad and strong absorption band for the acidic hydroxyl group, typically in the range of 2500-3300 cm⁻¹.
S=O Stretch: Strong, characteristic asymmetric and symmetric stretching vibrations for the sulfinyl group (S=O) are expected around 1050-1200 cm⁻¹.
C=N and C=C Stretching: Vibrations associated with the thiazole ring are expected in the 1500-1650 cm⁻¹ region. mdpi.com
C-S Stretch: This vibration typically appears in the fingerprint region, around 600-800 cm⁻¹. researchgate.net
Table 3: Predicted FTIR Absorption Bands for Thiazole-2-sulfinic acid (Predicted values based on characteristic group frequencies)
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| -OH (sulfinic acid) | O-H Stretch | 2500 - 3300 | Strong, Broad |
| S=O (sulfinyl) | Asymmetric Stretch | 1120 - 1200 | Strong |
| S=O (sulfinyl) | Symmetric Stretch | 1050 - 1090 | Strong |
| Thiazole Ring | C=N / C=C Stretch | 1500 - 1650 | Medium-Strong |
| Thiazole Ring | C-H Bending | 800 - 900 | Medium |
| C-S | C-S Stretch | 600 - 800 | Medium-Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in structural elucidation through fragmentation analysis. For Thiazole-2-sulfinic acid (C₃H₃NO₂S₂), the exact molecular weight is 148.96 g/mol .
In a typical high-resolution mass spectrometry (HRMS) experiment, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, confirming the molecular formula. The fragmentation pattern provides structural clues. Expected fragmentation pathways for Thiazole-2-sulfinic acid might include:
Loss of sulfur dioxide (SO₂, 64 Da).
Cleavage of the C-S bond, leading to fragments corresponding to the thiazole ring and the sulfinic acid group.
Fragmentation of the thiazole ring itself.
Mass spectrometry data for related benzothiazole-2-sulfonic acid shows a precursor ion at m/z 215.9784 for the [M+H]⁺ species, with fragmentation providing structural confirmation. nih.gov A similar approach would be applied to Thiazole-2-sulfinic acid to verify its structure.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This experimental data is then compared to the theoretical values calculated from the compound's molecular formula to confirm its purity and empirical formula.
For Thiazole-2-sulfinic acid, with the molecular formula C₃H₃NO₂S₂, the theoretical elemental composition is calculated as follows. The verification of these percentages is a critical step in the characterization of a newly synthesized batch of the compound, as seen in numerous studies of novel thiazole derivatives. jocpr.comfrontiersin.orgmdpi.com
**Table 4: Elemental Composition of Thiazole-2-sulfinic acid (C₃H₃NO₂S₂) **
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 3 | 36.03 | 24.16% |
| Hydrogen | H | 1.01 | 3 | 3.03 | 2.03% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.39% |
| Oxygen | O | 16.00 | 2 | 32.00 | 21.45% |
| Sulfur | S | 32.07 | 2 | 64.14 | 42.97% |
| Total | 149.21 | 100.00% |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Protocols
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of renewable resources, the reduction of hazardous waste, and the development of energy-efficient processes. researchgate.netresearcher.lifenih.govresearchgate.net For thiazole-2-sulfinic acid, a primary objective is to move beyond traditional synthesis methods that may rely on harsh reagents and generate significant environmental burdens.
Future research will likely focus on the development of protocols that utilize environmentally benign solvents, such as water or bio-derived solvents, and employ catalytic systems that are recyclable and non-toxic. researchgate.netresearchgate.netnih.gov Methodologies like microwave-assisted and ultrasound-irradiated synthesis, which can significantly reduce reaction times and energy consumption, are promising avenues for the sustainable production of thiazole (B1198619) derivatives. researchgate.netnih.govresearchgate.netbepls.com A key challenge will be the direct and selective synthesis of thiazole-2-sulfinic acid, potentially from readily available starting materials through multi-component reactions in a single pot, thereby minimizing intermediate purification steps and waste generation. researchgate.netresearchgate.net
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Thiazole Derivatives
| Feature | Conventional Synthesis | Sustainable Synthesis |
| Solvents | Often uses volatile and hazardous organic solvents. | Prioritizes water, supercritical fluids, or biodegradable solvents. researchgate.netresearchgate.net |
| Catalysts | May use stoichiometric and toxic reagents. | Employs recyclable and non-toxic catalysts (e.g., biocatalysts, supported metal catalysts). researchgate.netnih.gov |
| Energy | Typically relies on prolonged heating. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. researchgate.netnih.gov |
| Atom Economy | Can be low with the formation of by-products. | Aims for high atom economy through multi-component reactions. researchgate.net |
| Waste | Generates significant chemical waste. | Minimizes waste production through efficient and selective reactions. nih.gov |
Exploration of Underexplored Reaction Pathways
The sulfinic acid group is a versatile functional handle, capable of participating in a wide array of chemical transformations that remain largely unexplored for the thiazole-2-sulfinic acid scaffold. A significant area for future investigation is the reactivity of the sulfinic acid moiety as a precursor to other sulfur-containing functional groups. For instance, its oxidation to the corresponding sulfonic acid or reduction to the thiol could provide access to a diverse range of thiazole derivatives with distinct chemical and physical properties.
Furthermore, the reaction of sulfinic acids with various electrophiles and nucleophiles warrants systematic investigation. The potential for thiazole-2-sulfinic acid to act as a nucleophile in palladium-catalyzed cross-coupling reactions, for example, could open up new avenues for the synthesis of complex biaryl structures containing the thiazole motif. researchgate.net The radical chemistry of sulfinic acids, which can be initiated to form sulfonyl radicals, also presents a promising, yet underutilized, area of research for C-C and C-heteroatom bond formation. rsc.orgrsc.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry and molecular modeling are indispensable tools in modern chemical research, offering profound insights into reaction mechanisms, molecular properties, and the design of novel compounds. For thiazole-2-sulfinic acid, advanced computational methods can be employed to predict its reactivity, stability, and spectroscopic properties. nsf.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can elucidate the electronic structure and frontier molecular orbitals, providing a rationale for its observed and potential reactivity. nsf.gov
These computational approaches can also be instrumental in designing new synthetic routes by modeling reaction pathways and transition states, thereby identifying the most energetically favorable conditions. chemrxiv.org Furthermore, in the context of drug discovery, molecular docking and dynamics simulations can predict the binding affinity and interaction of thiazole-2-sulfinic acid derivatives with biological targets, guiding the synthesis of compounds with enhanced therapeutic potential. chemrxiv.org
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as enhanced safety, improved reproducibility, and facile scalability. The integration of flow chemistry with the synthesis of thiazole-2-sulfinic acid and its derivatives represents a significant future direction. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.
This technology is particularly well-suited for multistep syntheses, where intermediates can be generated and immediately used in the subsequent reaction without the need for isolation and purification. The conversion of sulfinic acids to sulfonyl halides, for example, could be efficiently performed in a flow system, followed by an in-line reaction with an amine to produce sulfonamides. google.com The automation of these flow processes will further accelerate the discovery and optimization of new reactions and molecules based on the thiazole-2-sulfinic acid scaffold.
Design of Novel Catalytic Systems Employing Thiazole-2-sulfinic Acid Derivatives
The unique electronic properties of the thiazole ring, coupled with the potential for the sulfinic acid group to be transformed into various coordinating moieties, make thiazole-2-sulfinic acid derivatives attractive candidates for the design of novel catalysts. Future research could focus on the synthesis of metal complexes where a thiazole-based ligand, derived from thiazole-2-sulfinic acid, coordinates to a metal center. These new catalytic systems could be explored for a wide range of organic transformations.
Moreover, the development of organocatalysts based on the thiazole scaffold is another promising avenue. The thiazole nucleus can be functionalized to create chiral environments, leading to the development of enantioselective catalysts for asymmetric synthesis. The use of magnetically recoverable catalysts, where the catalytic species is immobilized on a magnetic nanoparticle, offers a sustainable approach to catalysis by allowing for easy separation and reuse of the catalyst. researchgate.netbenthamdirect.com The functionalization of such supports with derivatives of thiazole-2-sulfinic acid could lead to highly efficient and recyclable catalytic systems for a variety of chemical transformations. bohrium.commdpi.comrsc.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
